molecular formula C23H22N2O6 B15034835 methyl (4Z)-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B15034835
M. Wt: 422.4 g/mol
InChI Key: ZQXBDDSSNSIQTE-ZHZULCJRSA-N
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Description

METHYL (4Z)-1-[2-(4-METHOXYPHENYL)ETHYL]-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a nitrophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-1-[2-(4-METHOXYPHENYL)ETHYL]-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the condensation of 4-methoxyphenylacetic acid with 3-nitrobenzaldehyde under basic conditions to form an intermediate, which is then cyclized to form the pyrrole ring. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

METHYL (4Z)-1-[2-(4-METHOXYPHENYL)ETHYL]-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL (4Z)-1-[2-(4-METHOXYPHENYL)ETHYL]-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of METHYL (4Z)-1-[2-(4-METHOXYPHENYL)ETHYL]-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the methoxyphenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include:

  • **METHYL (4Z)-1-[2-(4-METHOXYPHENYL)ETHYL]-2-METHYL-4-[(3-AMINOPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • **METHYL (4Z)-1-[2-(4-METHOXYPHENYL)ETHYL]-2-METHYL-4-[(3-HYDROXYPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

These compounds share similar structural features but differ in the functional groups attached to the phenyl ring. The presence of different functional groups can significantly alter the chemical reactivity and biological activity of these compounds, highlighting the uniqueness of METHYL (4Z)-1-[2-(4-METHOXYPHENYL)ETHYL]-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE.

Properties

Molecular Formula

C23H22N2O6

Molecular Weight

422.4 g/mol

IUPAC Name

methyl (4Z)-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-4-[(3-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C23H22N2O6/c1-15-21(23(27)31-3)20(14-17-5-4-6-18(13-17)25(28)29)22(26)24(15)12-11-16-7-9-19(30-2)10-8-16/h4-10,13-14H,11-12H2,1-3H3/b20-14-

InChI Key

ZQXBDDSSNSIQTE-ZHZULCJRSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)N1CCC3=CC=C(C=C3)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N1CCC3=CC=C(C=C3)OC)C(=O)OC

Origin of Product

United States

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